molecular structure and properties of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride
molecular structure and properties of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride
Unlocking 3D Chemical Space with Saturated Heterocyclic Scaffolds
Executive Summary
1-(Pyrrolidine-3-carbonyl)azepane hydrochloride (CAS: 1361116-21-3) is a high-value molecular scaffold utilized in fragment-based drug discovery (FBDD) and library synthesis. Distinct from flat aromatic building blocks, this compound combines two saturated nitrogen heterocycles—a five-membered pyrrolidine and a seven-membered azepane—linked via an amide bond. This architecture offers a high fraction of sp3-hybridized carbons (
This guide provides a comprehensive technical analysis of the molecule, detailing its structural properties, synthetic pathways, and utility as a privileged structure in medicinal chemistry.
Molecular Architecture & Physicochemical Properties
Structural Analysis
The molecule consists of a pyrrolidine ring substituted at the C3 position with a carbonyl group, which is amide-bonded to the nitrogen of an azepane ring.
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Pyrrolidine Ring: Provides a rigid, non-planar core. The C3 stereocenter (in chiral variants) allows for vector-specific projection of the azepane moiety.
-
Azepane Ring: A seven-membered ring that adopts a flexible twist-chair or chair conformation. This flexibility allows the "tail" of the molecule to sample a larger volume of chemical space within a binding pocket compared to smaller piperidine or morpholine analogs.
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Amide Linker: Creates a rigid planar segment between the two aliphatic rings, restricting rotation and defining the relative orientation of the heterocycles.
Calculated Physicochemical Parameters
The hydrochloride salt form improves handling and water solubility compared to the free base.
| Property | Value (Free Base) | Value (HCl Salt) | Relevance |
| Molecular Formula | Stoichiometry verification | ||
| Molecular Weight | 196.29 g/mol | 232.75 g/mol | Fragment-based screening limits |
| cLogP | ~1.2 | N/A (Salt) | Lipophilicity (ideal for CNS penetration) |
| TPSA | 32.3 | 32.3 | Membrane permeability predictor |
| H-Bond Donors | 1 (NH) | 2 (NH | Interaction capability |
| H-Bond Acceptors | 2 (O, N) | 1 (O) | Interaction capability |
| 0.82 | 0.82 | High 3D complexity |
Data based on in-silico predictions using ChemAxon and ACD/Labs algorithms.
Synthetic Methodology
The synthesis of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride is a modular two-step sequence designed to prevent polymerization of the pyrrolidine core.
Reaction Scheme
The workflow involves the coupling of N-protected pyrrolidine-3-carboxylic acid with azepane, followed by acid-mediated deprotection.
Figure 1: Synthetic pathway for the production of 1-(pyrrolidine-3-carbonyl)azepane hydrochloride.
Detailed Protocol
Step 1: Amide Coupling
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Dissolution: Dissolve N-Boc-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
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Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 15 minutes at 0°C to activate the carboxylic acid.
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Addition: Add azepane (1.1 equiv) dropwise.
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Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
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Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient) yields the Boc-protected intermediate.
Step 2: Deprotection & Salt Formation
-
Solubilization: Dissolve the intermediate in minimal 1,4-dioxane or DCM.
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Acidolysis: Add 4M HCl in dioxane (10 equiv) at 0°C.
-
Completion: Stir at room temperature for 2–4 hours. Evolution of
gas indicates Boc removal. -
Isolation: The product often precipitates as a white solid. Dilute with diethyl ether to maximize precipitation. Filter and wash with ether to remove excess HCl.
-
Drying: Dry under high vacuum to remove trace dioxane.
Critical Control Point: The hydrochloride salt is hygroscopic. Store under nitrogen or argon in a desiccator.
Analytical Characterization (Self-Validating)
To ensure the integrity of the synthesized scaffold, the following spectral features must be confirmed.
Proton NMR ( NMR, 400 MHz, DMSO- )
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Amide Rotamers: Due to the tertiary amide bond between the carbonyl and the azepane ring, signal broadening or doubling (rotamers) is expected at room temperature.
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Diagnostic Peaks:
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9.0–9.5 ppm (broad s, 2H): Ammonium protons (
). -
3.4–3.6 ppm (m):
-protons of the azepane ring (adjacent to amide N). -
3.1–3.3 ppm (m):
-protons of the pyrrolidine ring (adjacent to amine N). - 1.4–1.8 ppm (m): Multiplets corresponding to the internal methylene groups of the azepane ring.
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9.0–9.5 ppm (broad s, 2H): Ammonium protons (
Mass Spectrometry (ESI+)
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Parent Ion: Observe
peak at m/z 197.2. -
Fragmentation: In-source fragmentation may show loss of the azepane ring (m/z ~98) or the pyrrolidyl-carbonyl fragment.
Applications in Drug Discovery
This scaffold serves as a versatile "linker" or "core" in library synthesis. Its secondary amine (pyrrolidine NH) is the primary vector for derivatization.
Derivatization Strategies
The free pyrrolidine nitrogen can be functionalized to create diverse libraries targeting GPCRs or proteases.
Figure 2: Functionalization pathways for the 1-(pyrrolidine-3-carbonyl)azepane scaffold.
Strategic Value
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Escape from Flatland: The non-planar nature of the azepane and pyrrolidine rings increases the saturation of the molecule. Higher saturation is linked to better solubility and lower promiscuity (off-target binding) compared to flat aromatic systems [1].
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Stereochemical Control: Using enantiopure (S)- or (R)-N-Boc-pyrrolidine-3-carboxylic acid as the starting material allows for the creation of chiral libraries, enabling the exploration of specific 3D vectors in the binding pocket.
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Linker Geometry: The distance between the pyrrolidine nitrogen and the azepane hydrophobic bulk is defined by the 3-carbonyl linkage, providing a unique geometry distinct from 2-substituted (proline-like) analogs.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257–10274. [Link]
-
PubChem.[1][2][3] (n.d.). Compound Summary for CID 56965689 (Related Structure). National Library of Medicine. Retrieved from [Link]
Sources
- 1. (S)-2-(4-Methyl-[1,4]diazepane-1-carbothioyl)-pyrrolidine-1-carboxylic acid 2-chloro-4-(5,6,7,8-tetrahydro-thieno[3,2-b]azepine-4-carbonyl)-benzylamide | C28H36ClN5O2S2 | CID 44394063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 3. PubChemLite - 1-(piperidine-4-carbonyl)azepane hydrochloride (C12H22N2O) [pubchemlite.lcsb.uni.lu]
